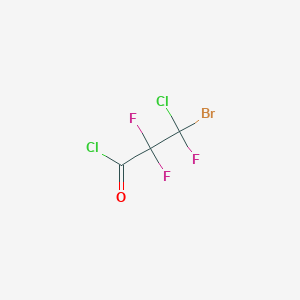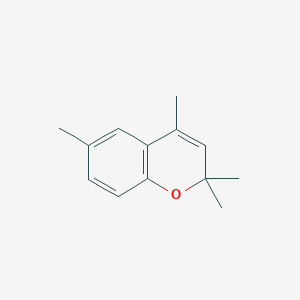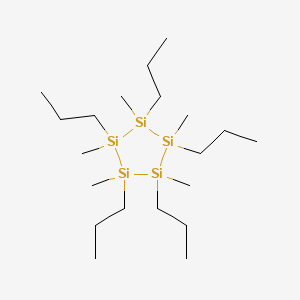
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is a unique organosilicon compound characterized by its five silicon atoms, each bonded to a methyl and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane typically involves the reaction of chlorosilanes with organolithium reagents. The process can be summarized as follows:
Chlorosilane Preparation: Chlorosilanes are prepared by the chlorination of silanes.
Organolithium Reagents: These are synthesized by the reaction of lithium with alkyl halides.
Coupling Reaction: The chlorosilanes are then reacted with the organolithium reagents under an inert atmosphere to form the desired pentasilolane compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Organometallic reagents, halogenating agents.
Major Products:
Oxidation: Silanols.
Reduction: Silane derivatives.
Substitution: Functionalized silanes.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved include:
Coordination Chemistry: The silicon atoms can coordinate with metal ions, facilitating catalytic reactions.
Electron Transfer: The compound can participate in electron transfer processes, making it useful in redox reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentamethylcyclopentadiene: A cyclic compound with similar methyl substitution.
Pentamethylcyclopentadienylrhodium (III) chloride dimer: A rhodium complex with pentamethylcyclopentadienyl ligands.
Cyclohexane, 1,2,3,4,5-pentamethyl: A saturated hydrocarbon with pentamethyl substitution.
Uniqueness: 1,2,3,4,5-Pentamethyl-1,2,3,4,5-pentapropylpentasilolane is unique due to its combination of methyl and propyl groups attached to silicon atoms, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
87639-67-6 |
|---|---|
Molekularformel |
C20H50Si5 |
Molekulargewicht |
431.0 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethyl-1,2,3,4,5-pentapropylpentasilolane |
InChI |
InChI=1S/C20H50Si5/c1-11-16-21(6)22(7,17-12-2)24(9,19-14-4)25(10,20-15-5)23(21,8)18-13-3/h11-20H2,1-10H3 |
InChI-Schlüssel |
QOHOLVWOEIAKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si]1([Si]([Si]([Si]([Si]1(C)CCC)(C)CCC)(C)CCC)(C)CCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)
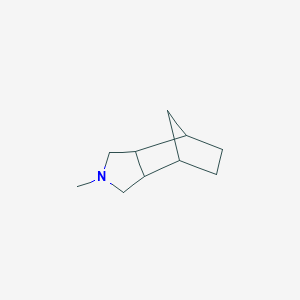

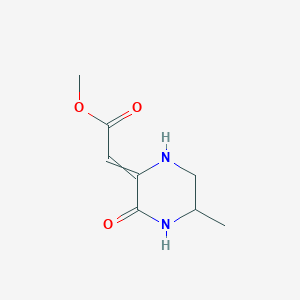
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)

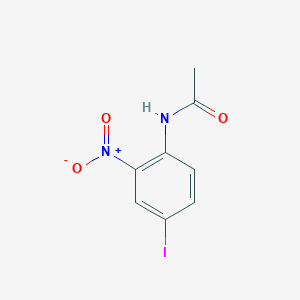
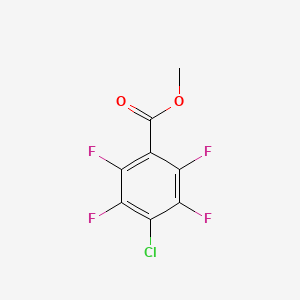
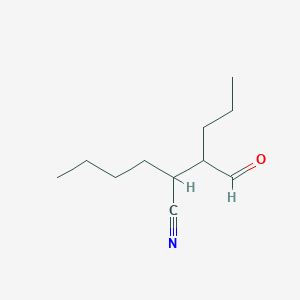
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)


